molecular formula C16H23N3O3S2 B2733429 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide CAS No. 865592-23-0

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide

Cat. No.: B2733429
CAS No.: 865592-23-0
M. Wt: 369.5
InChI Key: QPGBAOWCJDGIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide is a synthetic benzothiazole derivative with a molecular formula of C₁₆H₂₃N₃O₃S₂ (calculated average mass: ~369.5 g/mol). The compound features a benzothiazole core substituted at the 6-position with a diethylsulfamoyl group and at the 2-position with a 3-methylbutanamide moiety.

Crystallographic studies of related benzothiazoles often employ SHELX software for structure refinement, suggesting its utility in characterizing this compound’s conformation .

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S2/c1-5-19(6-2)24(21,22)12-7-8-13-14(10-12)23-16(17-13)18-15(20)9-11(3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGBAOWCJDGIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The resulting benzothiazole intermediate is then subjected to sulfonation using diethylsulfamoyl chloride in the presence of a base such as pyridine. Finally, the 3-methylbutanamide group is introduced through an amide coupling reaction using appropriate reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the diethylsulfamoyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen atoms on the benzothiazole ring.

Scientific Research Applications

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The diethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake. The 3-methylbutanamide moiety can contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide

Key Differences :

  • Substituent : The analog replaces the 3-methylbutanamide group with a linear butanamide chain (C₄H₉CONH- vs. C₅H₁₁CONH-).
  • Molecular Weight : 355.47 g/mol (analog) vs. 369.5 g/mol (target compound).
  • This may alter membrane permeability or metabolic pathways (e.g., cytochrome P450 interactions) .

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog (C15H21N3O3S2)
Molecular Formula C₁₆H₂₃N₃O₃S₂ C₁₅H₂₁N₃O₃S₂
Average Mass (g/mol) 369.5 355.47
Substituent at 2-position 3-methylbutanamide Butanamide
Key Functional Groups Diethylsulfamoyl, branched amide Diethylsulfamoyl, linear amide

Benzothiazole Derivatives from Patent Literature

The patent in describes benzothiazoles with diverse substituents, such as carboxylic acids (e.g., Example 1: 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) and bulky adamantyl groups (e.g., Example 24). Key comparisons include:

  • Carboxylic Acid Derivatives : These compounds exhibit enhanced solubility due to ionizable groups but may suffer from reduced blood-brain barrier penetration compared to the target compound’s neutral amide group.

Table 2: Pharmacological Profile Hypotheses

Compound Type Solubility Bioavailability Target Binding Potential
Target Compound Moderate High Moderate (amide-based)
Butanamide Analog (C15H21N3O3S2) Higher High Lower (reduced steric bulk)
Carboxylic Acid Derivatives High (ionizable) Low (CNS) Variable (pH-dependent)
Adamantyl Derivatives Low Moderate High (hydrophobic pockets)

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The diethylsulfamoyl group is critical for solubility, while branched amides (e.g., 3-methylbutanamide) may optimize metabolic stability compared to linear chains .
  • Synthetic Utility : SHELX-based crystallography is widely used for resolving benzothiazole derivatives, enabling precise conformational analysis critical for drug design .
  • Patent Trends : The emphasis on bulky substituents (e.g., adamantyl) in patents suggests a focus on high-affinity inhibitors, though solubility remains a challenge .

Biological Activity

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H27_{27}N3_3O3_3S
  • Molecular Weight : 397.6 g/mol

The compound features a benzothiazole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The diethylsulfamoyl group enhances its interaction with biological targets.

Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases, particularly procaspase-3. This process is critical for programmed cell death and has been linked to the compound's anticancer properties.

Key Mechanisms:

  • Caspase Activation : The compound activates procaspase-3, leading to its conversion into active caspase-3, which is pivotal in the apoptosis pathway.
  • Inhibition of Tumor Growth : Studies have shown that compounds similar to this compound exhibit significant tumor growth inhibition in various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit potent anticancer activity. For instance, compounds with structural similarities have shown IC50_{50} values in the low micromolar range against various cancer cell lines.

CompoundIC50_{50} (μM)Target Cell Line
8j5.2U937 (procaspase-3 over-expressing)
8k6.6U937 (procaspase-3 over-expressing)

These findings suggest that the presence of the benzothiazole moiety is crucial for the observed anticancer effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against various bacterial strains, although detailed studies are required to elucidate specific mechanisms and efficacy levels.

Case Studies and Research Findings

  • Caspase Activation Study :
    A study evaluated the caspase activation activity of several benzothiazole derivatives including this compound. The results indicated that this compound significantly activates caspase-3 compared to controls, suggesting its potential as an anticancer agent.
    Caspase 3 Activation Compound 8j 99% vs PAC 1 100%\text{Caspase 3 Activation }\quad \text{Compound 8j }99\%\text{ vs PAC 1 }100\%
  • Neurotoxicity Assessment :
    Another investigation assessed the neurotoxic effects of related benzothiazole derivatives. The results showed no significant neurotoxicity at therapeutic doses, indicating a favorable safety profile for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.